molecular formula C17H11N3OS2 B5786414 Phenothiazin-10-yl pyrimidin-2-ylthio ketone

Phenothiazin-10-yl pyrimidin-2-ylthio ketone

Cat. No.: B5786414
M. Wt: 337.4 g/mol
InChI Key: WUJFZIGOMVWCNP-UHFFFAOYSA-N
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Description

Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a complex organic compound that combines the structural features of phenothiazine and pyrimidine. Phenothiazine is a heterocyclic compound containing sulfur and nitrogen, known for its diverse applications in medicinal chemistry. Pyrimidine, on the other hand, is an aromatic heterocyclic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazin-10-yl pyrimidin-2-ylthio ketone typically involves multiple steps, starting with the preparation of the phenothiazine and pyrimidine precursors. One common method involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then undergo further reactions, such as treatment with sodium azide to form the corresponding tetrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenothiazin-10-yl pyrimidin-2-ylthio ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenothiazin-10-yl pyrimidin-2-ylthio ketone involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to engage in multiple interactions, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Properties

IUPAC Name

S-pyrimidin-2-yl phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJFZIGOMVWCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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